![molecular formula C20H23N3O3S B2496432 N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 2034515-81-4](/img/structure/B2496432.png)

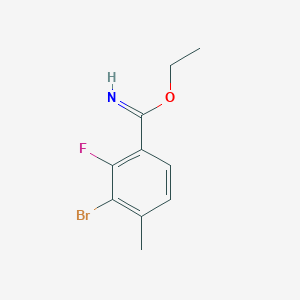

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of complex sulfonamides, such as N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, often involves multi-step synthetic pathways. These pathways might include reactions like nucleophilic addition, cyclization, and functional group transformations. For instance, a study by Prabagar et al. (2016) demonstrated a metal-free synthesis approach utilizing dimethyl sulfoxide (DMSO) and N-iodosuccinimide for regioselective oxidative cyclization of ynamides bearing internal alkynes, which could be relevant for forming the pyrrolidone core structure present in the target compound.

Molecular Structure Analysis

Molecular structure analysis of such compounds often involves advanced spectroscopic techniques, including NMR, FTIR, and X-ray crystallography. For example, Sarojini et al. (2012) conducted a detailed study on a sulfonamide compound, employing DFT methods for molecular geometry and vibrational frequency analysis, which is crucial for understanding the molecular structure and electronic properties of sulfonamides.

Chemical Reactions and Properties

Sulfonamides like N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide are known for their reactivity towards various chemical transformations. This includes their participation in cyclization reactions, nucleophilic addition, and substitution reactions, which are fundamental for modifying or enhancing their chemical properties for specific applications. For instance, the work by An and Wu (2017) on sulfonated tetrahydropyridine derivatives via a radical reaction showcases the chemical reactivity of sulfonamide structures in synthesizing complex heterocycles.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are essential for their application in various fields. These properties are often determined through experimental studies involving spectroscopy and crystallography. For example, Selvanayagam et al. (2011) provided insights into the crystal structure and hydrogen bonding patterns of a related compound, which is crucial for understanding the physical stability and solubility of these molecules.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interaction with other molecules, are vital for comprehending the behavior of sulfonamides in chemical reactions and potential applications. Studies like those by Hosokawa et al. (2001) on the herbicidal activity of sulfonamide derivatives underline the significance of understanding the chemical properties for application-specific modifications.

Scientific Research Applications

Synthesis and Applications

Novel herbicidally active sulfonamide compounds, including derivatives similar to the specified chemical, have been synthesized to explore their biological activities. The synthesis process often involves the creation of enantiomers to determine the active forms and understand the stereochemical structure-activity relationship, indicating the potential for agricultural applications (Hosokawa et al., 2001).

Material Science and Electrochemical Properties

Research on mixed electrolytes composed of similar sulfonamide derivatives has characterized their physical and electrochemical properties, showing promising results for their use in Li/S cells. The addition of certain polymers to these electrolytes significantly enhances ionic conductivity, especially at lower temperatures, highlighting the potential for advancements in battery technology (Shin & Cairns, 2008).

Organic Synthesis

In organic chemistry, sulfonamide-based compounds have been used as catalysts for asymmetric reactions, such as the Michael addition of ketones to nitroolefins. This demonstrates their role in facilitating stereoselective organic synthesis processes, which are crucial for developing pharmaceuticals and fine chemicals (Syu et al., 2010).

Antifungal and Antibacterial Properties

The synthesis of new heterocyclic compounds containing a sulfonamido moiety has shown potential for use as antibacterial agents. This research indicates the broader applicability of such compounds in developing new antimicrobial agents, suggesting a promising avenue for addressing the increasing concern of antibiotic resistance (Azab et al., 2013).

Future Directions

properties

IUPAC Name |

N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3S/c1-22-11-8-16-9-12-23(20(24)19(16)22)13-10-21-27(25,26)18-7-6-15-4-2-3-5-17(15)14-18/h6-9,11-12,14,21H,2-5,10,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTUBMIIVYZZWAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C(=O)N(C=C2)CCNS(=O)(=O)C3=CC4=C(CCCC4)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-Cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2496349.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2496352.png)

![N-(2-fluorophenyl)-N'-{3-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B2496353.png)

![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2496354.png)

![{1-[(4-Bromophenyl)sulfonyl]-4-piperidinyl}methanol](/img/structure/B2496359.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide](/img/structure/B2496360.png)

![5-Bromo-2-chloro-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]aniline](/img/structure/B2496365.png)

![N-(4-bromophenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2496366.png)

![3-[(3-chlorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)